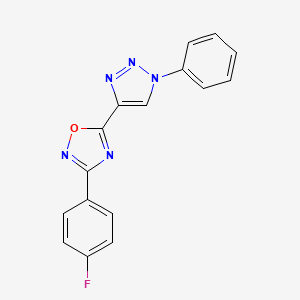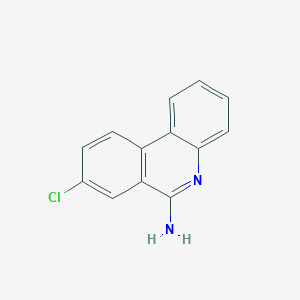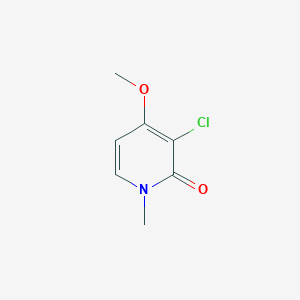![molecular formula C16H33NO3 B12614028 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide CAS No. 920277-37-8](/img/structure/B12614028.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a long hydrocarbon chain with hydroxyl groups and an amide functional group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the stereospecific transformation of sugars, such as D-gulonic acid -lactone and D-glucono- -lactone, to obtain the desired stereoisomers . This method involves selective transformations, including epoxidation and chiral amino-alcohol formation, to achieve the target molecule with high optical purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: can be compared with other similar compounds, such as:
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
These compounds share similar structural features, such as the presence of hydroxyl and amide groups, but differ in the length of their hydrocarbon chains and specific stereochemistry. The unique combination of functional groups and stereochemistry in This compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
920277-37-8 |
|---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H33NO3/c1-4-5-6-7-8-9-10-15(19)14(12-18)17-16(20)11-13(2)3/h13-15,18-19H,4-12H2,1-3H3,(H,17,20)/t14-,15+/m0/s1 |
InChI Key |
NPJYCWOPUNAVJC-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
Canonical SMILES |
CCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)



![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)


![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

